molecular formula C17H14N4O3 B11085066 N-{4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide

N-{4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B11085066
M. Wt: 322.32 g/mol
InChI Key: WLVZGLJWBIISHH-UHFFFAOYSA-N
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Description

N-{4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide group linked to an oxadiazole ring, which is further connected to a phenylacetyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted benzamide or oxadiazole compounds .

Mechanism of Action

The mechanism of action of N-{4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces . The specific pathways involved depend on the biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide is unique due to its combination of a benzamide group, an oxadiazole ring, and a phenylacetyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

N-[4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C17H14N4O3/c22-14(11-12-7-3-1-4-8-12)18-15-16(21-24-20-15)19-17(23)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,20,22)(H,19,21,23)

InChI Key

WLVZGLJWBIISHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NON=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

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